molecular formula C7H14S B13099554 3-Ethylthiane CAS No. 61568-48-7

3-Ethylthiane

Cat. No.: B13099554
CAS No.: 61568-48-7
M. Wt: 130.25 g/mol
InChI Key: CIMHGPVZHGEPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a sulfur-containing heterocycle, which means it has a ring structure that includes sulfur as one of its members

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylthiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the thiane ring. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale production due to its cost-effectiveness and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylthiane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Substituted thiane compounds.

Scientific Research Applications

3-Ethylthiane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethylthiane involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce oxidative stress . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness of 3-Ethylthiane: this compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, propyl, and butyl analogs .

Properties

CAS No.

61568-48-7

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3-ethylthiane

InChI

InChI=1S/C7H14S/c1-2-7-4-3-5-8-6-7/h7H,2-6H2,1H3

InChI Key

CIMHGPVZHGEPEP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.